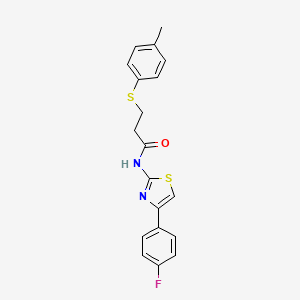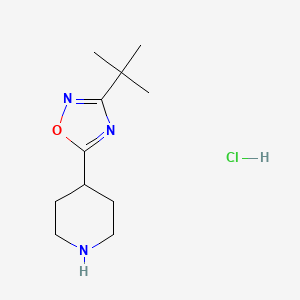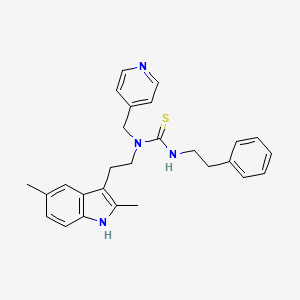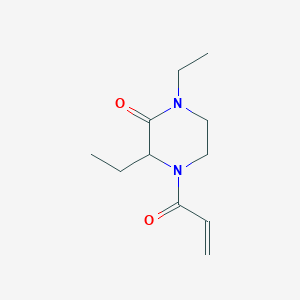![molecular formula C16H20N2O3S B2432252 N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propionamide CAS No. 920179-20-0](/img/structure/B2432252.png)
N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propionamide, also known as MTFP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTFP belongs to the class of thiazole-containing compounds and has been found to exhibit various biological activities.
Scientific Research Applications
Synthesis of Novel Compounds
Research has led to the synthesis of novel compounds using derivatives of 4-methoxybenzothiazole. For example, Abu-Hashem, Al-Hussain, and Zaki (2020) synthesized novel compounds with anti-inflammatory and analgesic properties, including N-(thiazolo[3, 2-a]pyrimidine)-3-methylbenzo-difuran-2-carboxamide, by leveraging the chemical structure of 4-methoxybenzothiazole derivatives (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial and Antifungal Agents
Helal et al. (2013) synthesized 2-(6-methoxy-2-naphthyl)propionamide derivatives, showing significant antibacterial and antifungal activities, akin to standard antimicrobial agents like Ampicilline and Flucanazole. These derivatives include compounds structurally related to 4-methoxybenzothiazoles (Helal, Abbas, Salem, Farag, & Ammar, 2013).
Development of Alzheimer's Disease Treatment
Lee et al. (2018) developed 5-aroylindolyl-substituted hydroxamic acids, including N-Hydroxy-4-((5-(4-methoxybenzoyl)-1H-indol-1-yl)methyl)benzamide, as selective histone deacetylase 6 inhibitors. These compounds showed promise in ameliorating Alzheimer's disease phenotypes, reducing tau protein phosphorylation and aggregation (Lee et al., 2018).
Cystic Fibrosis Therapy
In the context of cystic fibrosis therapy, Yu et al. (2008) found that N-(5-(2-(5-Chloro-2-methoxyphenylamino)thiazol-4-yl)-4-methylthiazol-2-yl)pivalamide, a bithiazole derivative, corrected defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR. This discovery highlights the potential therapeutic applications of similar 4-methoxybenzothiazole derivatives (Yu, Yoo, Yang, Lodewyk, Meng, El-Idreesy, Fettinger, Tantillo, Verkman, & Kurth, 2008).
Antimicrobial Activity of Thiazolidine Derivatives
Alhameed et al. (2019) synthesized thiazolidine-2,4-dione carboxamide and amino acid derivatives, showing weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity. These findings are relevant as they showcase the potential antimicrobial properties of compounds structurally related to 4-methoxybenzothiazoles (Alhameed, Almarhoon, Bukhari, El‐Faham, de la Torre, & Albericio, 2019).
properties
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-3-14(19)18(10-11-6-5-9-21-11)16-17-15-12(20-2)7-4-8-13(15)22-16/h4,7-8,11H,3,5-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXVPSGRHIXRSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC1CCCO1)C2=NC3=C(C=CC=C3S2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propionamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-carbamoyl-2-(naphthalene-1-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2432169.png)



![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrimidine-4-carboxylic acid](/img/structure/B2432175.png)



![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2432185.png)




